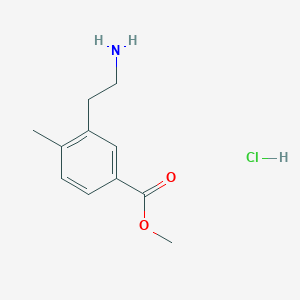

Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride

Description

Historical Context and Discovery

The discovery of methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride is rooted in the broader evolution of benzoate ester chemistry, which gained momentum in the late 20th century with the development of novel esterification and functionalization techniques. While the exact date of its first synthesis remains undocumented in publicly available literature, its structural analogs, such as methyl 4-(aminomethyl)benzoate, were systematically explored in the early 2000s as intermediates for pharmaceuticals. The incorporation of the 2-aminoethyl moiety into the benzoate framework likely emerged from efforts to enhance molecular interactions in drug-receptor binding, a trend that intensified with the advent of combinatorial chemistry and high-throughput screening methodologies.

The compound’s synthesis aligns with established protocols for aromatic esters, involving esterification of substituted benzoic acids followed by selective functional group modifications. For instance, the esterification of 3-(2-aminoethyl)-4-methylbenzoic acid with methanol under acidic conditions, as described in analogous processes for methyl 4-(aminomethyl)benzoate, provides a plausible route to this compound. The hydrochloride salt form, which improves stability and solubility, reflects standard practices in pharmaceutical intermediate preparation.

Research Significance and Contemporary Relevance

This compound has garnered attention due to its dual functional groups: the electron-rich benzoate ester and the nucleophilic aminoethyl side chain. These features enable its participation in diverse chemical reactions, including acylations, alkylations, and cyclizations, making it a valuable precursor in synthesizing heterocyclic compounds and peptidomimetics. Contemporary research has focused on its utility in constructing molecular scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where the aminoethyl group facilitates hydrogen bonding and charge interactions with target proteins.

Recent advancements in synthetic organic chemistry have further amplified its relevance. For example, the compound’s compatibility with palladium-catalyzed cross-coupling reactions, as demonstrated in related benzoate esters, opens avenues for introducing aryl or heteroaryl substituents. Additionally, its role in solid-phase peptide synthesis (SPPS) has been explored, where the benzoate ester acts as a protective group for carboxylic acids, allowing sequential assembly of peptide chains.

Objectives and Scope of Academic Investigation

Academic investigations into this compound are guided by three primary objectives:

- Synthesis Optimization : Developing efficient, scalable routes to the compound while minimizing byproducts. Current methods, though effective, often require stringent temperature and pH control. Research aims to identify catalytic systems or solvent mixtures that enhance yield and purity.

- Physicochemical Characterization : Elucidating the compound’s stability, solubility, and crystallinity under varying conditions. Preliminary data indicate a melting point of 109–110°C for structural analogs, but detailed studies on the hydrochloride salt remain sparse.

- Application in Drug Discovery : Exploring its incorporation into pharmacologically active molecules. For instance, its aminoethyl group can serve as a linker in antibody-drug conjugates (ADCs) or a binding element in small-molecule inhibitors.

The following table summarizes key physicochemical properties derived from experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.71 g/mol | |

| CAS Number | 1269151-90-7 | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Properties

IUPAC Name |

methyl 3-(2-aminoethyl)-4-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-4-10(11(13)14-2)7-9(8)5-6-12;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMYEIUKZQBALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride typically involves a multi-step process. One common method starts with the esterification of 3-(2-aminoethyl)-4-methylbenzoic acid using methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield amides, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including substitution and functionalization, making it a valuable building block in organic chemistry.

Reactions and Derivatives

The compound can undergo oxidation, reduction, and substitution reactions, leading to a variety of substituted benzoate derivatives. These derivatives are crucial for developing specialty chemicals and materials used in various industrial applications.

Biological Research

Biological Activity Studies

Research indicates that this compound exhibits potential biological activities. It is studied for its interactions with biomolecules, which may lead to the discovery of new therapeutic agents.

Case Study: Interaction with Biomolecules

In a study examining the compound's effects on cellular pathways, it was found to modulate specific signaling mechanisms in model organisms like Caenorhabditis elegans. This suggests its potential role in understanding metabolic pathways and developing treatments for metabolic disorders .

Pharmaceutical Applications

Precursor for Therapeutic Compounds

The compound is explored as a precursor for various pharmaceutical agents. Its derivatives have been investigated for their therapeutic properties, including anti-inflammatory and analgesic effects. This makes it a candidate for further development in drug formulation .

Case Study: Development of Antibiotics

this compound has been utilized in the synthesis of antibiotics based on quinoline and indole structures. These antibiotics have shown efficacy against resistant bacterial strains, highlighting the compound's relevance in modern medicine .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its ability to serve as a versatile intermediate allows manufacturers to create tailored products for specific applications.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; undergoes various reactions |

| Biological Research | Studies on biomolecular interactions; potential metabolic pathway modulation |

| Pharmaceuticals | Precursor for therapeutic agents; development of antibiotics |

| Industrial Use | Production of specialty chemicals |

Mechanism of Action

The mechanism by which Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride with structurally related compounds, focusing on molecular features, properties, and applications:

Key Comparisons

Substituent Position and Electronic Effects The meta placement of the 2-aminoethyl group in the target compound contrasts with para-substituted analogs like 4-(2-aminoethyl)benzoic acid hydrochloride . The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 4-(2-aminoethyl)benzoic acid hydrochloride), improving membrane permeability .

Functional Group Impact Hydrochloride salts (common in all listed compounds) enhance water solubility and stability. However, the ester group in the target compound may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid . Aminoethyl vs. Aminomethyl: The 2-aminoethyl chain (target compound) provides greater conformational flexibility than the rigid aminomethyl group in 4-(aminomethyl)-2-methylbenzoic acid hydrochloride, influencing interactions with biological targets .

Applications The target compound’s ester functionality and balanced hydrophilicity make it a candidate for prodrug development, whereas 4-(2-aminoethyl)benzoic acid hydrochloride is more suited for direct enzyme inhibition due to its polar carboxylic acid group . Metabutoxycaine Hydrochloride (a local anesthetic) highlights the importance of bulky substituents (e.g., diethylaminoethyl) for prolonged biological activity, a feature absent in the simpler target compound .

Research Findings and Data

- Solubility: The hydrochloride salt form ensures moderate solubility in polar solvents (e.g., water, methanol), while the methyl ester enhances solubility in organic solvents like dichloromethane .

- Structural analogs like 4-(aminomethyl)-2-methylbenzoic acid hydrochloride show promise in agrochemicals, hinting at analogous applications .

Biological Activity

Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a derivative of benzoic acid, features a methyl group and an aminoethyl side chain. Its chemical formula is C11H14ClN and it has a molecular weight of 215.69 g/mol. The presence of both the methyl and amino groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Escherichia coli and Staphylococcus aureus at certain concentrations .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12.5 µM, indicating a potent cytotoxic effect . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties . In animal models, it significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent . The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 was noted as a key mechanism behind this effect.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Modulation : The compound may modulate receptor activity related to neurotransmitter systems, potentially contributing to its analgesic effects observed in some studies .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various benzoate derivatives highlighted that this compound displayed superior antimicrobial activity compared to other analogs, particularly against Staphylococcus aureus .

- Cancer Treatment : In a comparative analysis with established chemotherapeutic agents, this compound demonstrated a comparable or enhanced cytotoxic effect on MCF-7 cells, suggesting its potential role in cancer therapy .

- Inflammation Model : In a controlled experiment using a rat model for inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Enzyme inhibition |

| Cytotoxicity | High | Apoptosis induction |

| Anti-inflammatory | Significant | Cytokine modulation |

Q & A

Q. What are the standard synthetic routes for Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via multi-step procedures involving esterification and hydrochlorination. For example, one method involves reacting a precursor (e.g., methyl 4-[(methylamino)methyl]benzoate) with hydrochloric acid under controlled conditions, followed by purification . Intermediate characterization often employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

Common techniques include:

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar compounds:

- Use personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye irritation .

- Work in a fume hood to prevent inhalation of aerosols .

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Key strategies include:

- Temperature control : Stirring at room temperature to avoid decomposition of sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Catalyst use : Acid catalysts (e.g., HCl in dioxane) to accelerate hydrochlorination . Monitor reaction progress via thin-layer chromatography (TLC) to identify and address byproducts early .

Q. How do researchers resolve discrepancies in purity data from HPLC vs. NMR?

Discrepancies may arise due to:

- Ionization effects in HPLC : Adjust mobile phase pH to improve peak resolution .

- Residual solvents in NMR : Use deuterated solvents and ensure complete drying of samples . Cross-validate results with Karl Fischer titration for water content and elemental analysis for stoichiometric validation .

Q. What methodologies are used to study the compound’s biological activity, such as enzyme inhibition?

- Enzyme assays : Use AMPK activation studies with cell-permeable derivatives to assess indirect biological effects .

- Receptor binding assays : Radiolabeled ligands or fluorescence polarization techniques to quantify interactions .

- Toxicity screening : MTT assays on cell lines to evaluate cytotoxicity thresholds .

Q. How can chiral purity be ensured in derivatives of this compound?

- Chiral HPLC : Employ columns like Chromolith® Monolithic Silica for enantiomer separation .

- Circular dichroism (CD) : Confirm stereochemical integrity of intermediates .

- Asymmetric synthesis : Use chiral catalysts (e.g., L-proline derivatives) during key synthetic steps .

Q. What strategies are recommended for ecological risk assessment when toxicity data is limited?

- Read-across approaches : Compare with structurally similar compounds (e.g., benzylamine derivatives) to estimate ecotoxicity .

- QSAR modeling : Predict biodegradability and bioaccumulation using computational tools .

- Microcosm studies : Evaluate impact on microbial communities in simulated environments .

Data Contradiction and Methodological Challenges

Q. How should researchers address inconsistent melting points reported in literature?

Q. Why might biological activity vary between batches, and how is this mitigated?

Variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.